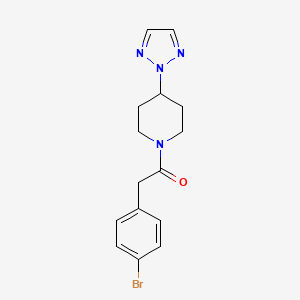

1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(4-bromophenyl)ethanone

Description

Properties

IUPAC Name |

2-(4-bromophenyl)-1-[4-(triazol-2-yl)piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17BrN4O/c16-13-3-1-12(2-4-13)11-15(21)19-9-5-14(6-10-19)20-17-7-8-18-20/h1-4,7-8,14H,5-6,9-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQQQKWIGOAIIKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2N=CC=N2)C(=O)CC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BrN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(4-bromophenyl)ethanone typically involves multi-step organic reactions. One common method includes the cycloaddition reaction to form the triazole ring, followed by the introduction of the piperidine and bromophenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as copper(I) iodide, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(4-bromophenyl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(4-bromophenyl)ethanone has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(4-bromophenyl)ethanone involves its interaction with molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the piperidine and bromophenyl groups can interact with hydrophobic pockets in the target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Key Observations :

- The triazole-piperidine combination in the target compound is distinct from tetrazole or sulfonyl-substituted analogs (e.g., compounds in ), which may alter electronic properties and binding affinities.

- Halogenated aryl groups (e.g., 4-bromophenyl) are common, but substituent positions (e.g., 2,4-dichlorophenyl in ) influence steric and electronic profiles.

Physicochemical Properties

Melting points and solubility trends vary with substituents:

Trends :

- Electron-withdrawing groups (e.g., trifluoromethyl in 7f ) correlate with higher melting points due to increased molecular rigidity.

Computational and Analytical Data

- Molecular Weight: The target compound’s molecular weight (~349.2 g/mol) is comparable to 2-(4-bromophenyl)-1-(4-methylpiperidin-1-yl)ethanone (296.20 g/mol ), with differences arising from the triazole moiety.

- LogP : Estimated LogP values for triazole-containing analogs (e.g., ~3.3 for ) suggest moderate lipophilicity, favorable for CNS penetration.

Biological Activity

1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(4-bromophenyl)ethanone is a complex organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a triazole ring, a piperidine moiety, and a bromophenyl group. Its molecular formula is , with a molecular weight of approximately 366.25 g/mol. The presence of the triazole ring contributes to its stability and reactivity in biological systems.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has been studied for its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, similar compounds have shown minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli . The unique structure of this compound may enhance its binding affinity to bacterial targets.

Anticancer Properties

Triazole derivatives have also been explored for their anticancer potential. In vitro studies have demonstrated that related compounds can inhibit growth in several cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116) cells. For example, certain triazole-based compounds showed IC50 values as low as 6.2 µM against HCT-116 cells . This suggests that 1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(4-bromophenyl)ethanone may possess similar anticancer activity due to its structural characteristics.

Anti-inflammatory Effects

The anti-inflammatory properties of triazole derivatives have been documented in various studies. Compounds within this class have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . The piperidine moiety in this compound may contribute to its ability to modulate inflammatory pathways.

The biological activities of 1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(4-bromophenyl)ethanone can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been identified as inhibitors of key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- DNA Interaction : Triazoles can intercalate into DNA or bind to DNA-associated proteins, disrupting replication and transcription processes.

- Receptor Modulation : The compound may interact with various receptors in the body, influencing signaling pathways related to inflammation and cancer progression.

Case Studies

Several studies have highlighted the biological activities of triazole derivatives:

- Study on Antimicrobial Efficacy : A recent investigation evaluated the antimicrobial effects of several triazole derivatives against clinical isolates of bacteria. The study reported that compounds with bromine substitutions exhibited enhanced antibacterial activity compared to their non-brominated counterparts .

- Anticancer Activity Assessment : Another study focused on a series of triazole-based compounds demonstrating potent cytotoxicity against various cancer cell lines. The results indicated that modifications in the piperidine ring significantly influenced the anticancer activity .

Q & A

Q. What are the typical synthetic routes for preparing 1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(4-bromophenyl)ethanone?

- Methodological Answer : The synthesis often involves coupling a piperidine-triazole intermediate with a 4-bromophenylacetyl moiety. A validated approach includes:

Step 1 : Prepare the piperidine-triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the triazole group.

Step 2 : Functionalize the piperidine nitrogen via nucleophilic substitution or acylation. For example, coupling 4-bromophenacyl bromide with the piperidine-triazole derivative under basic conditions (e.g., K₂CO₃ in refluxing ethanol) .

Step 3 : Purify the product using column chromatography and confirm purity via LC-MS.

- Key References : Similar protocols are detailed for analogous compounds in WO2008/069997 and condensation reactions involving phenacyl bromides .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm connectivity. For instance, the 4-bromophenyl group shows distinct aromatic signals (δ ~7.8–8.0 ppm), while the triazole proton resonates near δ 8.0 ppm .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ calculated for C₁₅H₁₆BrN₃O: ~358.05).

- X-ray Crystallography : While no direct data exists for this compound, SHELX programs are widely used for refining similar structures. Preferential crystallization in polar solvents (e.g., DMSO) may aid in obtaining single crystals .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for target engagement?

- Methodological Answer :

- Core Modifications : Replace the triazole with other heterocycles (e.g., imidazole) to assess binding affinity changes.

- Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF₃) on the 4-bromophenyl ring to modulate lipophilicity and target interactions.

- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with receptors like PDE10A, leveraging analogs with known activity .

- Key Insight : In PDE10A inhibitors, replacing morpholine with tetrahydropyran improved potency by 10-fold, suggesting similar strategies here .

Q. What computational methods are recommended for predicting pharmacokinetic properties and metabolic stability?

- Methodological Answer :

- ADME Prediction : Tools like SwissADME or ADMETlab estimate logP (lipophilicity), CYP450 metabolism, and blood-brain barrier permeability.

- Metabolic Sites : Identify labile positions (e.g., piperidine N-acyl group) using MetaSite.

- Docking Studies : Schrödinger Suite or GROMACS can model receptor-ligand dynamics, prioritizing stable conformations .

- Validation : Cross-check predictions with in vitro microsomal stability assays (e.g., human liver microsomes + NADPH) .

Q. How can researchers resolve contradictions between experimental data (e.g., NMR vs. crystallography)?

- Methodological Answer :

- Cross-Validation : Use multiple techniques (e.g., 2D NMR for connectivity vs. X-ray for 3D conformation).

- Dynamic Effects : If NMR suggests flexibility (e.g., broad peaks), employ variable-temperature NMR or DFT calculations to model rotameric states.

- Software Tools : SHELXL for crystallographic refinement and WinGX for structure validation ensure data consistency .

Q. What in vivo models are suitable for evaluating pharmacological efficacy?

- Methodological Answer :

- Target Occupancy (TO) Studies : Use LC-MS/MS to quantify brain penetration and receptor engagement at varying doses (e.g., 10 mg/kg achieving >85% TO in rodent models) .

- Behavioral Models : Test efficacy in PCP-induced locomotor activity (PCP-LMA) assays for CNS targets.

- Dose Optimization : Conduct pharmacokinetic (PK) profiling in preclinical species (e.g., rodents, primates) to establish dose-response relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.